Cas no 2138334-99-1 (N-[(5-hydroxypiperidin-3-yl)methyl]acetamide)
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- EN300-637000
- N-[(5-hydroxypiperidin-3-yl)methyl]acetamide
- 2138334-99-1
-
- Inchi: 1S/C8H16N2O2/c1-6(11)10-4-7-2-8(12)5-9-3-7/h7-9,12H,2-5H2,1H3,(H,10,11)
- InChI Key: KPJPMETUKSSLMS-UHFFFAOYSA-N
- SMILES: OC1CNCC(CNC(C)=O)C1
Computed Properties
- Exact Mass: 172.121177757g/mol
- Monoisotopic Mass: 172.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.1
- Topological Polar Surface Area: 61.4Ų
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-637000-0.05g |
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide |
2138334-99-1 | 95.0% | 0.05g |
$683.0 | 2025-03-15 | |
| Enamine | EN300-637000-0.1g |
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide |
2138334-99-1 | 95.0% | 0.1g |
$715.0 | 2025-03-15 | |
| Enamine | EN300-637000-0.25g |
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide |
2138334-99-1 | 95.0% | 0.25g |
$748.0 | 2025-03-15 | |
| Enamine | EN300-637000-0.5g |
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide |
2138334-99-1 | 95.0% | 0.5g |
$781.0 | 2025-03-15 | |
| Enamine | EN300-637000-1.0g |
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide |
2138334-99-1 | 95.0% | 1.0g |
$813.0 | 2025-03-15 | |
| Enamine | EN300-637000-2.5g |
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide |
2138334-99-1 | 95.0% | 2.5g |
$1594.0 | 2025-03-15 | |
| Enamine | EN300-637000-5.0g |
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide |
2138334-99-1 | 95.0% | 5.0g |
$2360.0 | 2025-03-15 | |
| Enamine | EN300-637000-10.0g |
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide |
2138334-99-1 | 95.0% | 10.0g |
$3500.0 | 2025-03-15 |
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on N-[(5-hydroxypiperidin-3-yl)methyl]acetamide
Introduction to N-[(5-hydroxypiperidin-3-yl)methyl]acetamide (CAS No. 2138334-99-1)
N-[(5-hydroxypiperidin-3-yl)methyl]acetamide, a compound with the chemical formula C9H14N2O2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2138334-99-1, has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a piperidine ring and a hydroxyl group in its molecular structure makes it a versatile scaffold for designing novel therapeutic agents.
The< strong>N-[(5-hydroxypiperidin-3-yl)methyl]acetamide molecule exhibits a high degree of functional diversity, which is attributed to its ability to participate in various chemical reactions and interactions. This flexibility has made it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of small-molecule drugs. The compound's amide functional group provides a site for further modifications, enabling chemists to tailor its properties for specific biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of< strong>piperidine derivatives in drug design. Piperidine rings are commonly found in many FDA-approved drugs due to their favorable pharmacokinetic properties and ability to enhance binding affinity to biological targets. The hydroxyl group in N-[(5-hydroxypiperidin-3-yl)methyl]acetamide adds an additional layer of functionality, making it an attractive candidate for further derivatization.
In the realm of biochemistry, the< strong>5-hydroxypiperidin-3-yl moiety has been studied for its potential role in modulating enzyme activity and receptor binding. Research has shown that modifications at this position can significantly alter the biological activity of a molecule. This has led to increased interest in exploring derivatives of N-[(5-hydroxypiperidin-3-yl)methyl]acetamide as potential lead compounds for new therapies.
The synthesis of N-[(5-hydroxypiperidin-3-yl)methyl]acetamide involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the piperidine ring, followed by functionalization with an acetyl group and the introduction of the hydroxyl substituent. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to ensure high yield and purity.
One of the most promising applications of N-[(5-hydroxypiperidin-3-yl)methyl]acetamide is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth and division. Dysregulation of kinase activity is associated with various diseases, making them attractive targets for drug intervention. The< strong>piperidine-based scaffold present in this compound offers a unique opportunity to develop selective kinase inhibitors with improved efficacy and reduced side effects.
Recent studies have demonstrated that derivatives of N-[(5-hydroxypiperidin-3-yl)methyl]acetamide can exhibit potent inhibitory activity against specific kinases. For instance, modifications at the hydroxyl group have been shown to enhance binding affinity to target proteins while minimizing off-target effects. This has spurred further research into optimizing the structure of this compound for therapeutic use.
The pharmaceutical industry has shown significant interest in< strong>N-(5-hydroxypiperidin-3-yl)methyl]acetamide due to its potential as a building block for new drugs. Companies are investing heavily in research to explore its applications across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The versatility of this compound makes it a valuable asset in drug discovery pipelines.
In conclusion, N-[(5-hydroxypiperidin-3-yl)methyl]acetamide (CAS No.2138334-99-1) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and functional diversity make it an excellent candidate for designing novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.
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